2-Phenoxyundecanoic acid

Antimicrobial Antibiotic Resistance Phenoxyalkanoic Acid

2-Phenoxyundecanoic acid (CAS 28065-23-8, Irgacor NPA) is the essential α-substituted isomer, distinct from inert ω-analogs like 11-phenoxyundecanoic acid. Its sterically hindered carboxyl group drives potent activity against drug-resistant Gram-positive pathogens (MRSA, VRE) and enables reliable derivatization for agrochemical lead optimization. The amphiphilic structure also provides established corrosion inhibition. Procure this specific isomer to ensure valid SAR data, reproducible synthesis, and consistent material performance.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
CAS No. 28065-23-8
Cat. No. B1603943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyundecanoic acid
CAS28065-23-8
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1
InChIInChI=1S/C17H26O3/c1-2-3-4-5-6-7-11-14-16(17(18)19)20-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3,(H,18,19)
InChIKeyPIWQVBDRRFMUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyundecanoic Acid (CAS 28065-23-8): A C17 α-Substituted Phenoxyalkanoic Acid for Specialized Industrial and Antimicrobial Research Applications


2-Phenoxyundecanoic acid (CAS 28065-23-8; also referred to as 2-(4-nonylphenoxy)acetic acid or nonylphenoxyacetic acid) is a synthetic α-substituted phenoxyalkanoic acid with the molecular formula C17H26O3 and a molecular weight of 278.39 g/mol. Characterized by a phenoxy group attached at the α-carbon position of an undecanoic acid chain, this compound exhibits a calculated LogP of approximately 4.44 and a boiling point of 406.8°C at 760 mmHg, indicative of significant hydrophobicity . As a member of the phenoxyalkanoic acid class, it shares structural features with herbicidal agents (e.g., 2,4-D, MCPA) and antimicrobial fatty acid derivatives. Its commercial availability and known activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species, position it as a research compound of interest for both agrochemical derivatization and antimicrobial lead optimization [1].

Why Generic Fatty Acids or Phenoxy Isomers Cannot Substitute for 2-Phenoxyundecanoic Acid in Structure-Dependent Applications


Substituting 2-phenoxyundecanoic acid with generic unbranched fatty acids or even closely related phenoxy isomers—such as 11-phenoxyundecanoic acid—is not chemically or functionally valid in applications where the position of the phenoxy substituent critically governs biological activity or material properties. The α-substitution in 2-phenoxyundecanoic acid introduces steric hindrance at the carboxyl group, altering its pKa, hydrogen-bonding capacity, and enzymatic recognition compared to ω-substituted analogs like 11-phenoxyundecanoic acid (CAS 7170-44-7). This positional isomerism directly impacts two key domains: (1) Antimicrobial Activity – The α-phenoxy configuration in 2-phenoxyundecanoic acid is associated with potent activity against antibiotic-resistant Gram-positive pathogens, whereas 11-phenoxyundecanoic acid is primarily documented as a carbon source for bacterial polyester biosynthesis, with no reported antimicrobial efficacy [1]; (2) Chemical Reactivity – The proximity of the electron-withdrawing phenoxy group to the carboxylic acid moiety in the 2-position modifies the acidity and reactivity of the carboxyl group relative to the remote substitution in the 11-isomer, influencing derivatization outcomes in synthesis. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended application.

Quantitative Differentiation of 2-Phenoxyundecanoic Acid (CAS 28065-23-8): Comparator Evidence Guide


Antimicrobial Spectrum: Potent Activity Against Drug-Resistant Gram-Positive Pathogens

2-Phenoxyundecanoic acid (referenced as PMID27744724-Compound-20) demonstrates potent antibacterial activity with a dual Gram-positive and Gram-negative spectrum. Critically, it retains activity against high-priority antibiotic-resistant strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. [1]. In contrast, the structural isomer 11-phenoxyundecanoic acid exhibits no reported antimicrobial activity and is instead utilized as a carbon substrate for microbial polyester production .

Antimicrobial Antibiotic Resistance Phenoxyalkanoic Acid

Physicochemical Differentiation: Impact of α-Substitution on Lipophilicity and Thermal Stability

The α-substitution pattern of 2-phenoxyundecanoic acid confers distinct physicochemical properties compared to unbranched fatty acid analogs. The compound exhibits a calculated LogP of 4.44 and a boiling point of 406.8°C at 760 mmHg . While direct head-to-head thermal data for the 11-isomer under identical conditions are not available from a single source, cross-study comparison reveals that 11-phenoxyundecanoic acid (CAS 7170-44-7) is a solid with a melting point of 77–78°C and boils at 217–222°C at 3 mmHg , indicating a different phase behavior profile under reduced pressure. The higher LogP of the 2-isomer relative to unsubstituted undecanoic acid (LogP ~3.9, class-level inference) suggests enhanced membrane permeability potential.

Lipophilicity Thermal Properties Structure-Property Relationship

Functional Divergence: Antimicrobial Agent versus Microbial Polyester Precursor

The positional isomerism between 2-phenoxyundecanoic acid and 11-phenoxyundecanoic acid dictates entirely divergent functional applications. 11-Phenoxyundecanoic acid (CAS 7170-44-7) has been specifically employed as a carbon source in the biosynthesis of aromatic copolyesters by isolated Pseudomonas putida BM01, yielding two types of novel aromatic copolyesters when used as the sole carbon source or in combination with octanoate . In contrast, 2-phenoxyundecanoic acid is recognized for its antimicrobial properties against resistant pathogens rather than as a microbial growth substrate [1]. This functional divergence underscores that these isomers are not interchangeable in either antimicrobial screening or biopolymer production workflows.

Biopolymer Synthesis Pseudomonas putida Carbon Source

Commercial and Regulatory Availability Differentiation

2-Phenoxyundecanoic acid (CAS 28065-23-8) is commercially available as a research chemical with specified purity (typically 95%) from multiple suppliers and is identified by the commercial name Irgacor NPA, indicating industrial relevance in corrosion inhibition applications [1]. In contrast, 11-phenoxyundecanoic acid (CAS 7170-44-7), while previously available at 97% purity, is now documented as a discontinued product by major suppliers, limiting reliable procurement options . Additionally, 2-phenoxyundecanoic acid is cataloged in authoritative chemical databases including Chemsrc and Wikidata, while the 11-isomer appears in NIST WebBook and Sigma-Aldrich legacy records, reflecting divergent documentation and supply chain trajectories.

Procurement Supply Chain Commercial Availability

Recommended Research and Industrial Application Scenarios for 2-Phenoxyundecanoic Acid (CAS 28065-23-8)


Antimicrobial Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

2-Phenoxyundecanoic acid is a validated starting scaffold for medicinal chemistry programs focused on developing novel anti-infectives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Its documented broad Gram-positive and Gram-negative spectrum, combined with activity against resistant strains, makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties [1].

Synthesis of Phenoxyalkanoic Acid-Derived Agrochemical Intermediates

As an α-substituted phenoxyalkanoic acid, this compound serves as a versatile synthetic intermediate for the preparation of herbicidal and plant growth-regulating agents within the phenoxy acid class. Its structural similarity to commercial herbicides such as 2,4-D and MCPA positions it as a candidate for derivatization into novel agrochemical entities with potentially differentiated weed-control spectra or environmental fate profiles.

Corrosion Inhibition Formulation Development

Identified under the commercial designation Irgacor NPA, 2-phenoxyundecanoic acid has established industrial utility in corrosion inhibition applications [2]. Its amphiphilic structure—combining a hydrophobic alkyl chain with a polar carboxylic acid head group and aromatic phenoxy moiety—facilitates surface adsorption onto metal substrates, forming protective films that mitigate corrosion in aqueous and hydrocarbon systems.

Physicochemical Profiling for Membrane Permeability Studies

With a calculated LogP of 4.44, 2-phenoxyundecanoic acid exhibits enhanced lipophilicity relative to unsubstituted fatty acids . This property makes it a useful reference compound in membrane permeability assays, including parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer studies, for calibrating the relationship between calculated LogP and experimentally determined permeability coefficients in lipophilic compound series.

Technical Documentation Hub

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